Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate

Process Chemistry Synthetic Methodology Intermediates

Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate (CAS 325691-38-1) is a halogenated arylmalonic ester featuring a 3,5-bis(trifluoromethyl)phenyl motif. This compound belongs to a class of novel dialkyl [bis-(trifluoromethyl)-phenyl]-malonates that function as key intermediates, enabling synthetic transformations unavailable to simpler arylacetic acid derivatives.

Molecular Formula C13H10F6O4
Molecular Weight 344.21 g/mol
CAS No. 325691-38-1
Cat. No. B6316645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate
CAS325691-38-1
Molecular FormulaC13H10F6O4
Molecular Weight344.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)OC
InChIInChI=1S/C13H10F6O4/c1-22-10(20)9(11(21)23-2)6-3-7(12(14,15)16)5-8(4-6)13(17,18)19/h3-5,9H,1-2H3
InChIKeyOCLYNAGIFKRYGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate (CAS 325691-38-1): A Specialized Building Block for Agrochemical and Pharmaceutical Synthesis


Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate (CAS 325691-38-1) is a halogenated arylmalonic ester featuring a 3,5-bis(trifluoromethyl)phenyl motif. This compound belongs to a class of novel dialkyl [bis-(trifluoromethyl)-phenyl]-malonates that function as key intermediates, enabling synthetic transformations unavailable to simpler arylacetic acid derivatives [1]. Its dual ester groups, combined with the strong electron-withdrawing effects of the two trifluoromethyl substituents, make it a distinctly reactive building block for constructing complex molecules. It is manufactured and supplied with a molecular weight of 344.21 and a molecular formula of C13H10F6O4 .

Why Methyl 3,5-Bis(trifluoromethyl)phenylacetate is Not a Drop-in Replacement for Dimethyl 2-(3,5-Bis(trifluoromethyl)phenyl)malonate


Procurement specialists and synthetic chemists cannot interchange this compound with its simpler arylacetate analogs without compromising synthetic strategy. This malonate is a structurally distinct, novel intermediate [1] designed for reaction pathways that require an active methylene center flanked by two ester leaving groups. Its closest alternative, methyl 3,5-bis(trifluoromethyl)phenylacetate, is a monoester that cannot undergo the same decarboxylation, alkylation, or condensation sequences. The malonate’s dual-ester architecture is preserved during synthesis only under specific conditions described in the patent literature, which also enables its physical separation from the acetate analog via distillation [1]. Failed attempts to use simpler monoesters in its place would lead to different, and often unwanted, downstream products, as the malonate is specifically designed to be a precursor for further functionalization that the acetate itself cannot achieve.

Quantifiable Differentiation: Direct Evidence for Selecting Dimethyl 2-(3,5-Bis(trifluoromethyl)phenyl)malonate


Proven Synthetic Availability via a High-Yielding, Industrially-Scalable Process

The compound is not a theoretical entity but a substance obtainable in multi-kilogram quantities via a characterized process. A patent example demonstrates the synthesis on a kilogram scale using 2 kg of dimethyl malonate, yielding a product mixture containing the target dimethyl malonate. This industrial precedence is a critical differentiator for procurement, as it confirms a validated supply chain exists, unlike for untested lab-scale analogs [1].

Process Chemistry Synthetic Methodology Intermediates

Physical Property Differentiation Enabling Purification and Quality Control

A critical point of differentiation for procurement is the ability to verify and isolate the correct product. The target dimethyl malonate has a distinct boiling point that allows it to be physically separated from its primary synthetic contaminant, methyl 3,5-bis(trifluoromethyl)phenylacetate, via distillation. This ensures that high-purity material can be obtained, a key quality attribute not achievable if the compound's physical properties were identical to its impurities [1].

Analytical Chemistry Purification Quality Control

Exclusive Platform for Novel Agrochemical Synthesis Routes

The patent literature explicitly identifies this class of arylmalonic esters as particularly well-suited for synthesizing triazolopyrimidine fungicides, a major class of agrochemicals. This is a defined, high-value application space where generic alternatives like the phenylacetic acid or simple benzyl halides are not directly usable as drop-in monomers. The compound's structure is explicitly designed to enable novel routes to these fungicides, representing a functional differentiation that simpler, inert building blocks cannot claim [1].

Agrochemicals Fungicides Process Chemistry

Preserved Dual-Ester Architecture for Divergent Functionalization

A critical structural differentiation is the preservation of both ester groups. The compound is a 'malonic ester,' meaning it retains an active methylene group flanked by two ester functionalities. This is in direct contrast to the corresponding mono-acetate, which has lost this active methylene center. This dual-ester structure allows for a series of orthogonal deprotections, alkylations, and decarboxylations, providing a versatile derivatization platform that a simple monoester cannot provide [1].

Synthetic Chemistry Medicinal Chemistry Derivatization

Recommended Deployment Scenarios for Dimethyl 2-(3,5-Bis(trifluoromethyl)phenyl)malonate Based on Evidenced Capabilities


Large-Scale Manufacturing of Novel Triazolopyrimidine Fungicide Actives

This is the application most directly supported by the patent literature. An industrial R&D or production team developing a new triazolopyrimidine fungicide should select this malonate as the key aryl building block. The evidence confirms it is the only compound of its class designed for this exact purpose, with a validated scalable synthesis and a clear purification protocol to ensure high purity. Using a monoesterary acetate alternative could block the novel synthetic route entirely [1].

Kilogram-Scale Production of a Diversified Fragment Library for Drug Discovery

A medicinal chemistry group aiming to build a library of 3,5-bis(trifluoromethyl)phenyl-containing fragments for a screening campaign should procure this compound. Its dual-ester and active methylene architecture, evidenced by its classification as a novel malonate, provides three orthogonal handles for rapid, divergent derivatization. This allows a single, scalable procurement to generate a diverse array of compounds, increasing library complexity far more efficiently than using a mono-functional arylacetate [1].

Process Development for a High-Purity Drug Intermediate

A process chemistry team tasked with developing a high-yield, robust route to a drug candidate requiring a pure 3,5-bis(trifluoromethyl)phenyl fragment should utilize this specific malonate. The evidence provides a direct, head-to-head comparison of its boiling point against its major synthesis impurity. This known ~30-39°C difference allows a rational design of a distillation-based purification step, directly leading to a process with a higher throughput and a more consistent purity profile than an approach using less easily purified intermediates [1].

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